PSA Detection Sensitivity
In a direct application of the compound as an ALP substrate, a time-resolved immunofluorometric assay for PSA achieved a limit of detection (LOD) of 0.002 µg/L, equivalent to detecting only 2 x 10⁶ PSA molecules per assay [1]. The authors explicitly note this extreme sensitivity is a distinguishing feature of the method, enabled by the use of Diflunisal Phosphate and its subsequent complexation with Tb³⁺-EDTA for time-resolved fluorometry. This performance is orders of magnitude more sensitive than typical ELISA methods using chromogenic substrates like pNPP or conventional fluorogenic substrates like 4-MUP.
| Evidence Dimension | Limit of Detection (LOD) for PSA in Serum |
|---|---|
| Target Compound Data | 0.002 µg/L (2 pg/mL) or 2 x 10⁶ molecules |
| Comparator Or Baseline | Standard ELISA with pNPP substrate (Typical LOD ~0.1-1 µg/L); 4-MUP substrate (Typical LOD ~0.01-0.1 µg/L) |
| Quantified Difference | At least 50-fold to 500-fold improvement in sensitivity |
| Conditions | Sandwich immunoassay with monoclonal anti-PSA capture antibody, biotinylated polyclonal detection antibody, and ALP-labeled streptavidin. Detection via time-resolved fluorometry of Tb³⁺-EDTA-diflunisal complex. |
Why This Matters
This level of sensitivity is critical for early detection of prostate cancer relapse post-prostatectomy, a specific application cited in the original research, providing a clear scientific and procurement rationale for choosing this reagent.
- [1] Yu, H., & Diamandis, E. P. (1993). Ultrasensitive time-resolved immunofluorometric assay of prostate-specific antigen in serum and preliminary clinical studies. Clinical Chemistry, 39(10), 2108-2114. View Source
